molecular formula C16H24N6O B2895179 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 1208388-74-2

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

Cat. No. B2895179
CAS RN: 1208388-74-2
M. Wt: 316.409
InChI Key: WUAPCRULADSMRE-UHFFFAOYSA-N
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Description

“N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazolo[3,4-d]pyrimidine moiety, which is a fused ring system containing two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through reactions with 2-chloropyrimidine . The formation of the pyrrolidine ring can also be achieved from acyclic precursors .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The pyrazolo[3,4-d]pyrimidine moiety is a heterocyclic compound, which means it contains atoms of at least two different elements.

Scientific Research Applications

The compound known by various names, including “2,2-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide,” “F2902-0025,” and “N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide,” has several potential scientific research applications. Here is a comprehensive analysis focusing on six unique applications:

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its potential antiviral properties, especially against RNA and DNA viruses.

Anti-HIV Activity

Compounds with indole and pyrrolidine scaffolds have been synthesized and screened for their anti-HIV activity . The pyrrolidine ring, in particular, is a versatile scaffold for biologically active compounds and could contribute to the inhibition of HIV replication in infected cells.

Anticancer Properties

The indole nucleus, found in many bioactive compounds, has been associated with anticancer activities . By extension, the compound , with its complex heterocyclic structure, may be valuable in cancer research, particularly in the development of new therapeutic agents.

Antimicrobial and Antibacterial Effects

Derivatives of pyrrolidine and pyrimidine have been described to exhibit antimicrobial and antibacterial properties . This indicates that our compound could be investigated for its efficacy in combating bacterial infections and could contribute to the development of new antibiotics.

Enzyme Inhibition

Compounds containing pyrrolidine and pyrimidine rings have been found to inhibit a wide range of enzymes, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This suggests that the compound could be used in the study of these enzymes and potentially in the treatment of diseases related to their dysregulation.

Modulation of Receptors and Biological Pathways

Pyrrolidine derivatives have been used to modulate various receptors and biological pathways . For example, they have been employed as selective androgen receptor modulators (SARMs) and have shown potency towards RORγt, a nuclear receptor involved in the regulation of immune responses . This highlights the potential of the compound for research in endocrinology and immunology.

properties

IUPAC Name

2,2-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-16(2,3)15(23)17-6-9-22-14-12(10-20-22)13(18-11-19-14)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPCRULADSMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

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